Bienvenue dans la boutique en ligne BenchChem!

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine

Serotonin transporter SERT inhibition Non-competitive inhibition

This compound is a uniquely defined pharmacophore with co-crystallographic validation (PDB 7TXT, 3.0 Å) showing non-competitive SERT inhibition (Ki=14 nM) and minimal efflux activity (0.12 fmol/m). Unlike generic thiazole-piperazine analogs, only CAS 887625-25-4 provides the binding pose data needed for structure-guided optimization. It is the established precursor for [11C]DPFC PET tracer synthesis (9±4% RCY). The unsubstituted piperazine handle enables exploration of opioid receptor-mediated analgesia SAR.

Molecular Formula C13H16Cl2FN3S
Molecular Weight 336.25
CAS No. 887625-25-4
Cat. No. B2485635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine
CAS887625-25-4
Molecular FormulaC13H16Cl2FN3S
Molecular Weight336.25
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H14FN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyXSLUUPLIRIMAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (CAS 887625-25-4): Baseline Profile for Scientific Procurement


1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (CAS 887625-25-4, MW 263.33 g/mol, C₁₃H₁₄FN₃S) is a synthetic small molecule consisting of a 4-fluorophenyl group attached to a 1,3-thiazole core, which is in turn linked at the 2-position to a piperazine ring [1]. This compound has been crystallographically characterized and deposited in the Protein Data Bank under the three-letter code KWC [2]. It is primarily recognized as a conformationally selective and non-competitive inhibitor of the serotonin transporter (SERT), with reported binding affinity (Ki) values of 14 nM and 4.8 nM depending on the assay system [3]. The compound is commercially available as a free base or as a trihydrate salt (CAS 1982950-26-4) from multiple specialty chemical suppliers .

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine: Why Generic Substitution of Thiazole-Piperazine Scaffolds Fails


Thiazole-piperazine hybrids represent a large and chemically diverse class of compounds whose biological activity is exquisitely sensitive to subtle structural variations. Within this scaffold family, modifications at the 4-position of the thiazole ring, N-substitution patterns on the piperazine moiety, and the nature of aryl substituents each produce distinct pharmacological profiles that cannot be assumed interchangeable [1]. The specific combination of a 4-fluorophenyl group at the thiazole 4-position with an unsubstituted piperazine at the 2-position defines a unique pharmacophore with validated SERT inhibition and demonstrated utility as a synthetic precursor for PET radiotracer development [2]. Even closely related analogs bearing identical core rings exhibit divergent binding kinetics, conformational effects on transporter proteins, and synthetic tractability for radiochemical derivatization, underscoring the procurement necessity of selecting the precise CAS 887625-25-4 entity rather than relying on generic scaffold similarity.

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine: Product-Specific Quantitative Differentiation Evidence


Non-Competitive SERT Inhibition Kinetics Differentiated from Co-Discovered Analog '8219'

In a direct head-to-head comparison using the same experimental system, compound '8090' (1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine) demonstrated distinct inhibition kinetics relative to its co-discovered analog '8219' [1]. Both compounds are non-competitive SERT inhibitors, but '8090' produced a Vmax reduction to 0.69 ± 0.1 pmol/m/well versus 1.1 ± 0.2 pmol/m/well for '8219' at the tested concentrations (0.7 μM and 0.15 μM, respectively) [1]. Critically, '8090' exhibited negligible efflux induction (0.12 ± 0.09 fmol/m), in contrast to '8219' which showed modest efflux (1.8 ± 0.6 fmol/m) and 5-HT which induced robust efflux (8.3 ± 1.1 fmol/m) [1]. This minimal efflux liability distinguishes '8090' from analogs that may cause substrate-like release effects.

Serotonin transporter SERT inhibition Non-competitive inhibition Antidepressant discovery Transporter kinetics

Atomic-Resolution Binding Mode Elucidated by Cryo-EM in Human SERT

The three-dimensional binding pose of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine ('8090') within the human serotonin transporter has been experimentally determined by cryo-electron microscopy at 3.0 Å resolution and deposited as PDB ID 7TXT [1][2]. This structure reveals that '8090' binds in the central S1 site of the outward-open conformation, with the 4-fluorophenyl group occupying a hydrophobic subpocket and the piperazine nitrogen forming a salt bridge with a conserved aspartate residue [3]. This atomic-level binding information is unavailable for the vast majority of thiazole-piperazine analogs, including closely related SERT inhibitors lacking published co-crystal structures, which must rely on computational docking predictions rather than experimental validation.

Cryo-EM structure SERT Ligand-protein interaction Structure-based drug design PDB 7TXT

Validated Synthetic Precursor for FAAH PET Radiotracer [11C]DPFC

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine serves as the immediate synthetic precursor (compound 3) for the FAAH-targeted PET radiotracer [11C]DPFC [1]. In this application, the free piperazine nitrogen reacts with [11C]phosgene and 5-amino-3,4-dimethylisoxazole to yield the final radiolabeled carboxamide [1]. The synthesis achieved a radiochemical yield of 9 ± 4% (decay-corrected, n=9) based on [11C]CO₂ [1]. The resulting tracer demonstrated high binding affinity for FAAH (IC50 = 3.3 nM), high brain uptake (>2 SUV in cerebellar nuclei and frontal cortex), and >95% irreversible binding in rat brain homogenate at 30 minutes post-injection [1]. While other thiazole-piperazine compounds could theoretically serve as scaffolds, this specific derivative has been experimentally validated with fully characterized radiochemical parameters, in vivo biodistribution, and specificity confirmation via URB597 pretreatment competition.

PET imaging FAAH Radiotracer synthesis Carbon-11 labeling Neuroimaging

Thiazole-Piperazine Scaffold: In Vivo Antinociceptive Activity via Opioidergic Mechanisms

Compounds bearing the thiazole-piperazine scaffold, which includes 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine as a core substructure, have demonstrated centrally and peripherally mediated antinociceptive effects in vivo [1][2]. In tail-clip and hot-plate tests (central pain models), test compounds at 50 mg/kg significantly prolonged reaction times compared to controls [1]. In the acetic acid-induced writhing test (peripheral pain model), these compounds reduced writhing behaviors [1]. Importantly, pretreatment with the opioid receptor antagonist naloxone abolished these antinociceptive activities, confirming mechanism-specific engagement of the opioidergic system [1][2]. Molecular docking studies further demonstrated significant interactions between active thiazole-piperazine derivatives and μ- and δ-opioid receptor proteins [1]. This validated in vivo pharmacological profile distinguishes the thiazole-piperazine scaffold from structurally similar piperazine-containing compounds that may lack opioid system engagement.

Antinociceptive Opioid receptor Pain research Thiazole-piperazine derivatives In vivo pharmacology

High-Potency SERT Binding: Ki = 14 nM (Conformationally Selective, Non-Competitive)

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine exhibits high-affinity binding to the serotonin transporter with a reported Ki value of 14 nM . This compound functions as a conformationally selective, non-competitive inhibitor, distinguishing it from classical competitive SERT inhibitors such as citalopram and fluoxetine which target the outward-open state via competitive mechanisms [1]. The non-competitive inhibition profile means that the compound binds to a site distinct from the serotonin recognition site, offering a differentiated pharmacological tool for studying allosteric modulation of SERT function [1]. Within the broader class of thiazole-piperazine derivatives evaluated for SERT activity, this specific compound has been prioritized for structural characterization by cryo-EM .

SERT Binding affinity Serotonin reuptake inhibition Antidepressant pharmacology Transporter binding

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (CAS 887625-25-4): Evidence-Backed Research Application Scenarios


Structure-Based Drug Discovery Targeting SERT Allosteric Sites

This compound is uniquely suited for structure-based drug discovery programs targeting allosteric modulation of the serotonin transporter. The availability of its experimentally determined binding pose in human SERT at 3.0 Å resolution (PDB ID: 7TXT) enables rational, structure-guided optimization that is not possible with analogs lacking co-crystal structures [1][2]. Its non-competitive inhibition mechanism (Ki = 14 nM) and minimal efflux liability (0.12 ± 0.09 fmol/m) make it an ideal starting scaffold for designing next-generation SERT modulators that avoid substrate-like release effects [2][3].

FAAH PET Radiotracer Development and Neuroimaging Studies

As the validated synthetic precursor for [11C]DPFC, this compound is essential for laboratories developing FAAH-targeted PET imaging agents. The published radiosynthesis protocol achieves a reproducible radiochemical yield of 9 ± 4% (n=9), and the resulting tracer demonstrates high brain uptake (>2 SUV) with >95% irreversible binding at 30 minutes [4]. The specificity of FAAH engagement has been confirmed through competition with URB597 [4]. This peer-reviewed validation eliminates the need for extensive precursor screening and optimization.

Mechanistic Studies of Non-Competitive Transporter Inhibition

For researchers investigating the biophysics of neurotransmitter transporter inhibition, this compound provides a clean pharmacological tool for studying pure non-competitive mechanisms. Direct comparative data shows that '8090' produces negligible efflux (0.12 ± 0.09 fmol/m) compared to analog '8219' (1.8 ± 0.6 fmol/m) and 5-HT (8.3 ± 1.1 fmol/m) [3]. This property allows investigators to dissect inhibition from substrate-induced conformational changes without confounding release effects, a distinction critical for accurate mechanistic interpretation of transporter function.

Thiazole-Piperazine Scaffold Exploration for Pain Research

This compound serves as a versatile core scaffold for medicinal chemistry programs targeting opioid receptor-mediated analgesia. The class of thiazole-piperazine derivatives has demonstrated in vivo antinociceptive activity in both central (tail-clip, hot-plate) and peripheral (acetic acid-induced writhing) pain models, with activity abolished by naloxone confirming opioidergic mechanism engagement [5][6]. The unsubstituted piperazine nitrogen of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine provides a convenient synthetic handle for further functionalization to explore SAR around μ- and δ-opioid receptor interactions.

Quote Request

Request a Quote for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.